![molecular formula C7H15Cl3GeOS B14378612 Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane CAS No. 89927-38-8](/img/structure/B14378612.png)
Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane is a chemical compound known for its unique structure and properties It is characterized by the presence of a germane core bonded to a trichloroethoxy group and an ethylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane typically involves the reaction of germane derivatives with trichloroethanol and ethylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification and isolation to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trichloroethoxy and ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized germane derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other germane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the context of its use and the specific biological or chemical system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane include other germane derivatives with different substituents, such as:
- Trimethyl[2,2,2-trichloro-1-(methylsulfanyl)ethoxy]germane
- Trimethyl[2,2,2-trichloro-1-(propylsulfanyl)ethoxy]germane
- Trimethyl[2,2,2-trichloro-1-(butylsulfanyl)ethoxy]germane
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications and research studies.
Eigenschaften
CAS-Nummer |
89927-38-8 |
|---|---|
Molekularformel |
C7H15Cl3GeOS |
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
trimethyl-(2,2,2-trichloro-1-ethylsulfanylethoxy)germane |
InChI |
InChI=1S/C7H15Cl3GeOS/c1-5-13-6(7(8,9)10)12-11(2,3)4/h6H,5H2,1-4H3 |
InChI-Schlüssel |
ICJIJTWARWCVJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C(Cl)(Cl)Cl)O[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


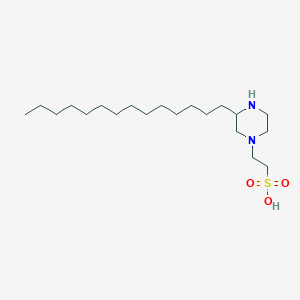
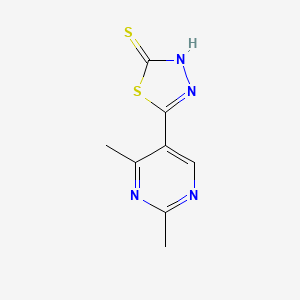
![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14378548.png)
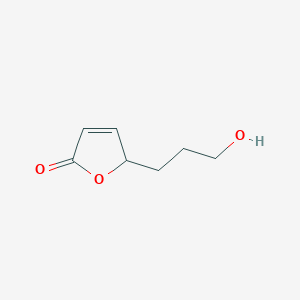
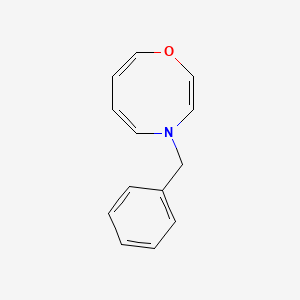
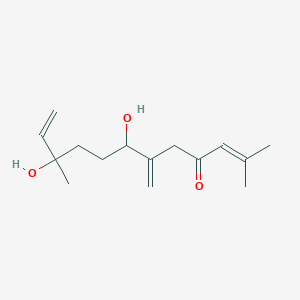
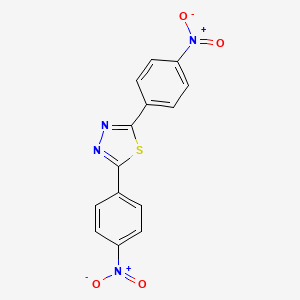
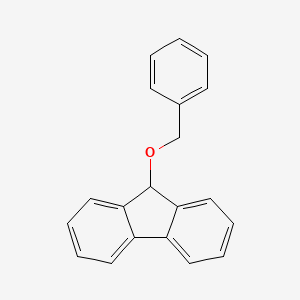

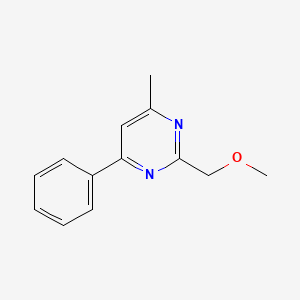
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
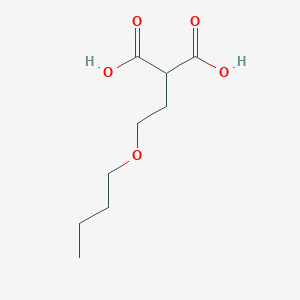
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)
